2,2,2-Trifluoroethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193609 | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-95-1 | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2,2-Trifluoroethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2,2-Trifluoroethyl Acetate: Properties, Synthesis, and Applications

Abstract

2,2,2-Trifluoroethyl acetate (TFEAc), a fluorinated ester with the chemical formula C₄H₅F₃O₂, is a compound of increasing significance in advanced chemical research and industrial applications.[1] Its unique physicochemical properties, imparted by the highly electronegative trifluoromethyl group, distinguish it from its non-fluorinated analogue, ethyl acetate. This guide provides an in-depth analysis of the core physical properties of TFEAc, its synthesis and reactivity, key applications, and essential safety protocols. The content herein is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Molecular Identity and Structure

Understanding the fundamental structure of this compound is key to appreciating its chemical behavior. The molecule consists of an acetyl group bonded to a 2,2,2-trifluoroethoxy group. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the electron density across the ester linkage, impacting its reactivity and stability.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Common Synonyms: Acetic acid 2,2,2-trifluoroethyl ester, 2,2,2-Trifluoroethyl ethanoate[5][7]

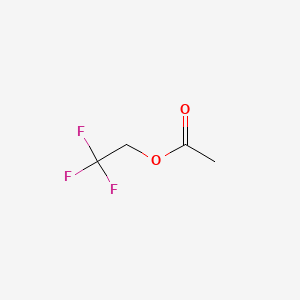

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of TFEAc are crucial for its application as a solvent, reagent, and component in formulations. The data presented below has been compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 78 °C | [3][5][8][9] |

| Density | 1.258 g/cm³ | [5][8] |

| Refractive Index (n20/D) | 1.3202 | [8][9] |

| Flash Point | 11 °C | [3][5][9] |

| Water Solubility | 16 g/L (at 25 °C) | [8] |

| Topological Polar Surface Area | 26.3 Ų | [2][5] |

Synthesis and Reactivity

Synthesis Pathways

The primary route for synthesizing this compound is through the esterification of 2,2,2-trifluoroethanol. This typically involves a nucleophilic acyl substitution reaction.[3]

Common Methods:

-

Reaction with Acylating Agents: The most direct method involves reacting 2,2,2-trifluoroethanol (CF₃CH₂OH) with a strong acylating agent such as acetyl chloride or acetic anhydride.[3] The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl or acetic acid) to yield the final ester.[3]

-

Hypervalent Iodine Reagents: More advanced methods utilize reagents like phenyl(2,2,2-trifluoroethyl)iodonium triflate to facilitate the esterification of carboxylic acids under mild, room-temperature conditions, which is particularly useful for complex or sensitive substrates.[10]

Caption: General workflow for synthesis via nucleophilic acyl substitution.

Chemical Reactivity

The trifluoromethyl group is a key determinant of TFEAc's reactivity. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated esters. However, the C-F bonds themselves are exceptionally strong, lending the trifluoroethyl moiety significant chemical stability.[3]

Key reaction types include:

-

Transesterification: The exchange of the alkoxy group with another alcohol, a fundamental reaction in ester chemistry.[3]

-

Radical Precursor: Under photoredox or copper-catalyzed conditions, TFEAc can serve as a precursor to generate the trifluoroethyl radical (•CH₂CF₃), a valuable intermediate for introducing the trifluoroethyl group into various organic molecules.[3]

Field-Proven Applications

The unique properties of TFEAc have led to its adoption in several high-technology fields, most notably in energy storage and specialized organic synthesis.

-

Advanced Battery Electrolytes: TFEAc is a critical electrolyte additive or co-solvent in the development of next-generation lithium metal batteries.[3] Its lower Lowest Unoccupied Molecular Orbital (LUMO) energy level allows it to be preferentially reduced at the anode surface.[3] This process forms a stable, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI).[3] This robust SEI layer is instrumental in suppressing the growth of lithium dendrites, minimizing electrolyte decomposition, and ultimately enhancing the safety and cycling performance of the battery.[3]

-

Specialty Solvent: Due to its fluorinated nature, TFEAc is considered a solvent with low solvation power.[11] This characteristic can be exploited in reactions where minimal solvent-reactant interaction is desired to influence reaction pathways or ion-pairing behavior.[11]

-

Fluorinated Building Block: In medicinal and agricultural chemistry, the incorporation of fluorine atoms into a molecule can dramatically alter its biological properties, often enhancing metabolic stability and bioavailability. TFEAc serves as a valuable reagent for introducing the trifluoroethoxy group into complex molecules.[12]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount when working with this compound.

-

GHS Hazard Classification: TFEAc is classified as a highly flammable liquid and vapor (H225).[2][5] It may also cause skin and eye irritation.[2][13] The GHS signal word is "Danger".[2]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[14]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant gloves, and a lab coat.[14]

-

Keep away from all sources of ignition, such as heat, sparks, and open flames.[15]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14][15]

-

-

Storage:

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of TFEAc from 2,2,2-trifluoroethanol and acetic anhydride.

Objective: To synthesize this compound via esterification.

Materials:

-

2,2,2-Trifluoroethanol (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Dissolve 2,2,2-trifluoroethanol (1.0 eq) and a catalytic amount of pyridine in anhydrous DCM.

-

Reaction Initiation: Cool the flask in an ice bath (0 °C). Add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation to yield pure this compound.

Conclusion

This compound is a fluorinated ester with a compelling profile of physical properties and chemical reactivity. Its role as a key component in advanced lithium-ion battery electrolytes highlights its importance in modern technology. Furthermore, its utility as a solvent and a synthetic building block ensures its continued relevance in academic and industrial research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher looking to leverage its unique characteristics for innovation.

References

- 1. palicachem.com [palicachem.com]

- 2. This compound | C4H5F3O2 | CID 136256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. L16871.22 [thermofisher.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [oakwoodchemical.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 406-95-1 [m.chemicalbook.com]

- 9. This compound | 406-95-1 [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound | 406-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2,2,2-Trifluoroethyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl acetate (TFEAc) is a fluorinated ester of significant interest in synthetic chemistry, materials science, and pharmaceutical development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth analysis of TFEAc, covering its fundamental physicochemical properties, synthesis methodologies, key applications, and critical safety protocols. As a Senior Application Scientist, my objective is to present this information not merely as a collection of data, but as a functional guide grounded in mechanistic understanding and practical, field-proven insights.

Part 1: Core Physicochemical & Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application. This compound is a colorless liquid whose utility is derived from the potent electron-withdrawing nature of the trifluoromethyl group.

Key Identifiers and Properties

The essential properties of TFEAc are summarized below. These values are critical for reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 142.08 g/mol | [2][3][4][5] |

| Molecular Formula | C₄H₅F₃O₂ | [2][3][5] |

| CAS Number | 406-95-1 | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Density | 1.26 g/cm³ | [2][6] |

| Boiling Point | ~78 °C | [2][6] |

| Flash Point | 11 °C | [2][6] |

| Refractive Index | ~1.32 | [6] |

| IUPAC Name | This compound | [3] |

| InChI Key | ZOWSJJBOQDKOHI-UHFFFAOYSA-N | [2][3] |

Chemical Structure

The structure consists of an acetyl group bonded to a 2,2,2-trifluoroethoxy group. The C-F bonds are highly polarized and strong, lending the trifluoroethyl moiety its characteristic stability and electron-withdrawing effects.

Caption: Chemical structure of this compound.

Part 2: Synthesis Pathways and Mechanistic Insights

The synthesis of TFEAc is a cornerstone of its utility. Understanding the underlying mechanisms allows for optimization of reaction conditions and adaptation for creating complex derivatives.

Primary Synthesis: Nucleophilic Acyl Substitution

The most common and straightforward method for preparing TFEAc is through the esterification of 2,2,2-trifluoroethanol with an acylating agent, such as acetyl chloride or acetic anhydride.[2] This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.

Causality: The choice of acylating agent impacts reaction conditions. Acetyl chloride is highly reactive and the reaction is often exothermic, while acetic anhydride is less reactive and may require a catalyst or heating. The core principle involves the attack of the nucleophilic oxygen from 2,2,2-trifluoroethanol onto the electrophilic carbonyl carbon of the acetylating agent.

Mechanism Workflow:

-

Nucleophilic Attack: The lone pair on the oxygen atom of 2,2,2-trifluoroethanol attacks the carbonyl carbon.

-

Tetrahedral Intermediate Formation: This forms a transient, sp³-hybridized tetrahedral intermediate.

-

Leaving Group Elimination: The carbonyl double bond reforms, expelling the most stable leaving group (e.g., a chloride ion).

-

Deprotonation: A weak base removes the proton from the oxygen, yielding the final ester product.

Caption: Nucleophilic acyl substitution pathway for TFEAc synthesis.

Laboratory Synthesis Protocol

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis as described in Part 4.

Objective: To synthesize this compound from 2,2,2-trifluoroethanol and acetic anhydride.

Materials:

-

2,2,2-Trifluoroethanol

-

Acetic Anhydride

-

Pyridine (as catalyst and acid scavenger)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a fume hood, combine 2,2,2-trifluoroethanol (1.0 eq) and pyridine (1.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Addition of Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted anhydride and acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Advanced Synthesis Methods

Recent research has explored more sophisticated methods, such as the use of hypervalent iodine reagents. For instance, a series of complex 2,2,2-trifluoroethyl fatty acid esters were synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature.[7] This method offers a facile route to esterification under mild conditions, expanding the scope of accessible TFEAc derivatives.

Part 3: Applications in Drug Development & Materials Science

The true value of TFEAc lies in its application as a versatile building block and functional material.

Medicinal Chemistry & Drug Development

The trifluoroethyl group is a highly valued moiety in medicinal chemistry.[2] Its introduction into drug candidates can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and cell membrane permeability. TFEAc serves as a key precursor for introducing this group into more complex molecules.

Materials Science: Lithium-Ion Battery Electrolytes

In the field of energy storage, TFEAc is gaining attention as a critical electrolyte additive or co-solvent for lithium-ion batteries.[2][8]

Mechanism of Action:

-

Weak Solvation: TFEAc exhibits low solvation power, meaning it interacts weakly with lithium ions.[8]

-

Preferential Reduction: It has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to traditional carbonate solvents. This causes it to be preferentially reduced at the anode surface during the initial charging cycles.[2]

-

SEI Formation: This reduction leads to the in-situ formation of a robust, lithium fluoride (LiF)-rich Solid Electrolyte Interphase (SEI) on the anode.[2]

-

Performance Enhancement: This stable SEI layer is instrumental in suppressing the growth of lithium dendrites, minimizing further electrolyte decomposition, and ultimately enhancing the battery's safety and cycling stability.[2]

Caption: Role of TFEAc in forming a protective SEI layer in Li-ion batteries.

Part 4: Spectroscopic Characterization

Verification of synthesis and assessment of purity are non-negotiable. Spectroscopic methods provide definitive structural confirmation. For derivatives of this compound, NMR and IR spectroscopy are primary tools.

-

¹H NMR: Protons on the methylene group (–OCH₂–) adjacent to the trifluoromethyl group typically appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The three equivalent fluorine atoms of the CF₃ group will appear as a triplet due to coupling with the two adjacent methylene protons. A typical chemical shift is around -74 ppm.[7]

-

¹³C NMR: The carbon of the CF₃ group shows a characteristic quartet due to one-bond C-F coupling. The methylene carbon also appears as a quartet due to two-bond C-F coupling.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O (ester carbonyl) stretch is expected around 1740-1750 cm⁻¹.

Example Data: For 2,2,2-trifluoroethyl 2-(naphthalen-2-yl)acetate, the ¹⁹F NMR shows a triplet at δ –73.7 (J = 8.3 Hz), and the ¹³C NMR shows the CF₃ carbon as a quartet at δ 123.0 (J = 277.0 Hz) and the CH₂ carbon as a quartet at δ 60.8 (J = 36.6 Hz).[7]

Part 5: Safety, Handling, and Storage

Authoritative grounding in safety is paramount. TFEAc is a hazardous chemical that demands rigorous adherence to safety protocols.

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Description | Source(s) |

| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor | [3][6] |

| Skin Irritation | H315 | Warning | Causes skin irritation | [3][6] |

| Eye Irritation | H319 | Warning | Causes serious eye irritation | [3][6] |

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[10][11]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[10][11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9]

-

Skin Protection: Wear impervious, flame-resistant gloves and protective clothing.[9]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] The recommended storage temperature is below 15°C.[6] Keep away from heat and sources of ignition.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Emergency Procedures

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[10][11]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9][10][11]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[10][11]

-

Spill Cleanup: Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[12]

Conclusion

This compound is more than a simple fluorinated solvent; it is a strategic building block and a functional material with expanding applications. Its precise molecular weight of 142.08 g/mol and unique physicochemical properties, driven by the trifluoroethyl moiety, make it indispensable in areas ranging from pharmaceutical design to advanced battery technology. Mastery of its synthesis, a deep understanding of its reactivity, and an unwavering commitment to safety are essential for any scientist seeking to leverage its full potential.

References

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. This compound | C4H5F3O2 | CID 136256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 406-95-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 406-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Boiling Point of 2,2,2-Trifluoroethyl Acetate: Principles, Determination, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the boiling point of 2,2,2-trifluoroethyl acetate, a key fluorinated solvent and building block in pharmaceutical and materials science. We will move beyond a simple statement of the value to explore the underlying physicochemical principles that govern this property, particularly in comparison to its non-fluorinated analog, ethyl acetate. This guide details authoritative data, explains the nuanced effects of fluorination on intermolecular forces, and provides a validated, step-by-step protocol for the experimental determination of its boiling point, complete with necessary safety considerations.

Introduction: The Significance of Fluorinated Esters

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science. The trifluoromethyl group (CF₃) is particularly valued for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (TFEA) serves as both a specialized solvent and a reactive intermediate for introducing the trifluoroethyl moiety.[2] Understanding its fundamental physical properties, such as the boiling point, is critical for its effective use in synthesis, purification, and formulation, ensuring process control and safety.

Core Physicochemical Properties and the Boiling Point Anomaly

At standard atmospheric pressure, the boiling point of this compound is 78 °C .[3] This property is fundamental for distillation-based purification and for defining the conditions under which the compound can be handled as a liquid. A comparative analysis with its non-fluorinated counterpart, ethyl acetate, reveals a fascinating physicochemical anomaly.

| Property | This compound | Ethyl Acetate |

| Molecular Formula | C₄H₅F₃O₂ | C₄H₈O₂ |

| Molecular Weight | 142.08 g/mol [4] | 88.11 g/mol [5] |

| Boiling Point | 78 °C[3] | 77.1 °C[5][6] |

| Dipole Moment | ~2.5 - 2.7 D (Estimated) | 1.78 D[6] |

| Flash Point | 11 °C | -4 °C |

Table 1: Comparative Physicochemical Properties

Despite a >60% increase in molecular weight, the boiling point of this compound is nearly identical to that of ethyl acetate. This contradicts the general trend where boiling point increases with molecular mass due to stronger London dispersion forces.[7] This observation demands a deeper look into the specific intermolecular forces at play.

Mechanistic Insight: The Role of the Trifluoromethyl Group

The boiling point of a liquid is determined by the energy required to overcome the intermolecular forces holding its molecules together. For esters like ethyl acetate, these are primarily London dispersion forces and dipole-dipole interactions.[8][9]

Intermolecular Forces in Ethyl Acetate

Ethyl acetate is a polar molecule, with a significant dipole moment arising from the polar C=O and C-O bonds in the ester group.[10][11] These dipoles lead to dipole-dipole attractions between molecules, which, in addition to the ubiquitous London dispersion forces, contribute to its boiling point of 77.1 °C.[6]

The Inductive Effect of the CF₃ Group

The anomaly of this compound's boiling point is rooted in the profound electron-withdrawing nature of the trifluoromethyl group. The three highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the adjacent ethyl fragment and, consequently, from the ester's carbonyl group.

This intramolecular charge redistribution has two competing effects on intermolecular forces:

-

Increased Molecular Polarity: The strong C-F bonds and the overall asymmetry lead to a significantly larger molecular dipole moment in this compound compared to ethyl acetate. This would be expected to increase dipole-dipole interactions and thus raise the boiling point.

-

Reduced Intermolecular Association: Research into partially fluorinated esters suggests that the intense inductive withdrawal of electrons can reduce the electron density around the carbonyl oxygen.[12] This may weaken the ability of the ester group to participate in the typical dipole-dipole associations that are significant in non-fluorinated esters. The fluorinated sheath around the ethyl group can also sterically hinder close packing and reduce the effectiveness of van der Waals interactions.

The observed boiling point of 78 °C suggests that these two effects—the increased overall dipole moment and the potentially weakened or sterically hindered intermolecular associations—largely cancel each other out. The substantial increase in mass and London dispersion forces is effectively negated by a less efficient network of dipole-dipole interactions compared to what would be predicted from the dipole moment alone.

Figure 1: Factors influencing the boiling point of this compound.

Experimental Determination of Boiling Point

For accurate determination of the boiling point of a valuable or limited-quantity sample like those often encountered in drug development, a microscale method is preferred. The Siwoloboff-Wiegand method, utilizing a Thiele tube, is a self-validating and material-sparing protocol.[13][14]

Safety Precautions: A Self-Validating System

Trustworthiness: Before commencing, it is imperative to acknowledge the hazards associated with this compound. A protocol's trustworthiness is built on its inherent safety.

-

GHS Hazard Statements: this compound is classified as a highly flammable liquid and vapor (H225).[12][15] It may also cause skin and serious eye irritation.[16]

-

Core Safety Directives:

-

Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent the accumulation of flammable vapors.

-

Ignition Sources: Absolutely no open flames (e.g., Bunsen burners) should be used for heating. Use an electrically controlled heating mantle, sand bath, or oil bath. Ensure all electrical equipment is properly grounded and spark-free.[5]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15]

-

Containment: Work within a secondary containment tray to manage potential spills.

-

Step-by-Step Protocol: Thiele Tube (Siwoloboff-Wiegand) Method

This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Materials:

-

Thiele Tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (-10 to 110 °C range)

-

Small diameter test tube (e.g., 75x10 mm)

-

Melting point capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Clamp and stand

-

Heating source (electric hot plate with sand/oil bath)

-

Sample of this compound (~0.5 mL)

Procedure:

-

Apparatus Setup:

-

Fill the Thiele tube with heating oil to a level just above the top of the side-arm.

-

Clamp the Thiele tube securely to the stand.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, open-end down, into the test tube containing the sample.

-

-

Assembly:

-

Attach the test tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb. Crucially, the rubber band must remain above the oil level at all times to prevent it from dissolving or snapping. [3]

-

Insert the thermometer assembly into the Thiele tube, ensuring the bulb and sample are immersed in the oil but not touching the glass walls.

-

-

Heating and Observation:

-

Begin gently heating the side-arm of the Thiele tube. The shape of the tube is designed to create convection currents that ensure uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating gently until a rapid, continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the air has been replaced by the sample's vapor and the liquid is boiling at a temperature slightly above its boiling point.

-

-

Boiling Point Determination:

-

Remove the heat source. Allow the apparatus to cool slowly.

-

The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[13] This is the point where the external atmospheric pressure overcomes the vapor pressure of the sample.

-

Record this temperature. For high accuracy, repeat the determination with a fresh sample.

-

Figure 2: Experimental workflow for boiling point determination via the Thiele tube method.

Conclusion

The boiling point of this compound (78 °C) is a critical parameter for its application in research and development. While numerically similar to its non-fluorinated analog, ethyl acetate, this property arises from a more complex interplay of intermolecular forces. The significant increase in molecular weight and polarity caused by the trifluoromethyl group is counteracted by altered dipole-dipole associations, a direct consequence of the group's powerful inductive effect. Accurate experimental determination of this value is readily achievable using microscale techniques such as the Siwoloboff-Wiegand method, provided that stringent safety protocols are followed to mitigate the risks associated with this highly flammable compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. This compound CAS#: 406-95-1 [m.chemicalbook.com]

- 4. This compound | C4H5F3O2 | CID 136256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Acetate [webbook.nist.gov]

- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. topblogtenz.com [topblogtenz.com]

- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2-(2,2,2-Trifluoroacetyl)oxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated ligands and their effects on physical properties and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-(2,2,2-Trifluoroacetyl)oxyethyl 2,2,2-trifluoroacetate [webbook.nist.gov]

An In-Depth Technical Guide to the Density of 2,2,2-Trifluoroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical research and pharmaceutical development, a precise understanding of the physical properties of reagents and solvents is not merely academic—it is a cornerstone of reproducible, scalable, and safe laboratory practice. Among the myriad of fluorinated compounds that have gained prominence, 2,2,2-Trifluoroethyl acetate stands out for its unique solvent characteristics and its role as a versatile building block in organic synthesis. Its density, a fundamental physical constant, is a critical parameter that influences everything from reaction kinetics and fluid dynamics in microreactors to the formulation of drug delivery systems.

This guide is designed to provide a comprehensive technical overview of the density of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of values. Instead, this document aims to provide a deeper understanding of the causality behind the numbers, the intricacies of its measurement, and the practical implications for its use in a research and development setting. We will delve into the established data, the methodology for its precise determination, and the safety protocols that must underpin any experimental work with this compound. It is my hope that this guide will serve as a valuable resource, fostering a culture of precision and safety in your laboratory.

Section 1: Physicochemical Properties and Significance of Density

This compound (TFEA), with the chemical formula C₄H₅F₃O₂, is a colorless liquid characterized by its trifluoromethyl group, which imparts distinct properties compared to its non-fluorinated analog, ethyl acetate.[1] This fluorination significantly influences its polarity, boiling point, and, crucially, its density.

The density of a liquid is a measure of its mass per unit volume. For a pure substance like this compound, this value is an intrinsic property that is dependent on temperature and, to a lesser extent, pressure. In the context of drug development and chemical synthesis, accurate density values are paramount for:

-

Stoichiometric Calculations: Precise dosing of reactants, especially when handled as volumes rather than masses.

-

Fluid Handling and Process Scale-Up: Designing and operating pumping and mixing systems.

-

Reaction Modeling and Simulation: Inputting accurate physical property data for computational fluid dynamics (CFD) and other modeling software.

-

Formulation Science: Developing stable and effective formulations where component ratios are critical.

Molecular Insights into Density

The density of this compound is a direct consequence of its molecular structure and the intermolecular forces at play. The presence of three fluorine atoms, which are highly electronegative and relatively large, contributes significantly to the molecule's overall mass without a proportional increase in its molar volume. This results in a higher density compared to ethyl acetate. The primary intermolecular forces are dipole-dipole interactions and London dispersion forces. The trifluoromethyl group creates a strong dipole moment, leading to stronger intermolecular attractions than in non-fluorinated esters.

Section 2: Quantitative Density Data for this compound

The density of this compound has been reported in various chemical and safety data sheets. A summary of the available quantitative data is presented below.

| Property | Value | Conditions | Source(s) |

| Density | 1.258 g/cm³ | Not specified, likely standard conditions | [1] |

| CAS Number | 406-95-1 | N/A | [1] |

| Molecular Formula | C₄H₅F₃O₂ | N/A | [1] |

| Molecular Weight | 142.08 g/mol | N/A | |

| Boiling Point | 78 °C | At standard atmospheric pressure | |

| Flash Point | 11 °C | Closed cup |

Note on Temperature Dependence: Extensive searches of peer-reviewed literature and chemical databases did not yield specific data on the density of this compound as a function of temperature or a published thermal expansion coefficient. As a general principle, the density of liquids decreases with increasing temperature due to the increase in kinetic energy of the molecules, leading to a larger average distance between them. For fluorinated esters, this trend is expected to be consistent.[2][3][4][5] For high-precision applications, it is imperative to experimentally determine the density at the specific temperature of interest.

Section 3: Experimental Determination of Density

The accurate determination of the density of a volatile and flammable liquid like this compound requires a meticulous experimental approach. The pycnometer method is a highly precise and widely accepted technique for this purpose.

The Pycnometer Method: A Self-Validating System

A pycnometer is a glass flask with a precisely known volume. The principle behind this method is to determine the mass of the liquid that exactly fills this known volume. By referencing the measurement against a liquid of well-known density, such as deionized water, the method provides a self-validating system for the determination of the pycnometer's exact volume at a given temperature.

Detailed Step-by-Step Protocol for Density Determination

This protocol is specifically tailored for the safe and accurate measurement of the density of this compound.

Materials and Equipment:

-

Pycnometer (borosilicate glass, with a ground-glass stopper containing a capillary)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath

-

Thermometer (calibrated, readable to 0.1 °C)

-

This compound (high purity)

-

Deionized water

-

Acetone (for cleaning and drying)

-

Lint-free wipes

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, flame-resistant lab coat

Workflow Diagram:

Caption: Experimental workflow for the determination of the density of this compound using the pycnometer method.

Procedure:

-

Preparation and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable detergent, followed by rinsing with deionized water and then acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Set the constant temperature water bath to the desired measurement temperature (e.g., 20.0 °C). Allow the bath to equilibrate.

-

Place the pycnometer, deionized water, and this compound in the vicinity of the water bath to allow them to approach thermal equilibrium.

-

-

Determination of Pycnometer Volume:

-

Accurately weigh the clean, dry, and empty pycnometer with its stopper on an analytical balance. Record this mass as m₁.

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature water bath and allow it to equilibrate for at least 20 minutes.

-

Once equilibrated, carefully wipe the excess water from the top of the stopper and dry the entire exterior of the pycnometer with a lint-free wipe.

-

Weigh the filled pycnometer and record the mass as m₂.

-

The mass of the water is m_water = m₂ - m₁.

-

Look up the density of water (ρ_water) at the measured temperature from a reliable source.

-

Calculate the volume of the pycnometer: V_pyc = m_water / ρ_water.

-

-

Determination of the Density of this compound:

-

Empty the pycnometer and dry it thoroughly as described in step 1.

-

Fill the dry pycnometer with this compound, taking care to avoid inhaling the vapors by performing this step in a well-ventilated fume hood.

-

Repeat the equilibration and weighing process as described for water. Record the mass of the pycnometer filled with this compound as m₃.

-

The mass of the this compound is m_TFEA = m₃ - m₁.

-

Calculate the density of this compound (ρ_TFEA): ρ_TFEA = m_TFEA / V_pyc.

-

-

Repeatability: For robust results, it is recommended to perform the measurement at least in triplicate and report the average density and standard deviation.

Section 4: Safety, Handling, and Disposal

The safe handling of this compound is of utmost importance due to its flammability and potential health hazards.

GHS Hazard Information

-

Flammable Liquid: Highly flammable liquid and vapor.[6]

-

Health Hazards: May cause skin and eye irritation. Inhalation of high concentrations of vapor may cause dizziness, and nausea.

Safe Handling Practices

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7][8]

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[8] Use non-sparking tools and explosion-proof equipment.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a flame-resistant lab coat.[7]

-

Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.[6][9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Section 5: Concluding Remarks

The density of this compound is a fundamental physical property that is critical for its effective and safe use in research and development. While a standard value of approximately 1.258 g/cm³ is reported, it is crucial for scientists and engineers to recognize the temperature-dependent nature of this property and to perform accurate experimental determinations when high precision is required. The pycnometer method, when executed with care and adherence to safety protocols, provides a reliable means of obtaining this vital data. By integrating a thorough understanding of its physical properties with rigorous experimental technique and a commitment to safety, the scientific community can continue to leverage the unique advantages of this compound to drive innovation in chemistry and drug discovery.

References

- 1. L16871.22 [thermofisher.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. osti.gov [osti.gov]

- 4. WO2016064585A1 - Segregated fluorinated esters - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

Navigating the Nuances of 2,2,2-Trifluoroethyl Acetate: An In-Depth Technical Guide for the Modern Laboratory

For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision guided by a nuanced understanding of their properties, reactivity, and, paramountly, their safety profile. 2,2,2-Trifluoroethyl acetate (TFEA), a fluorinated ester of growing interest, presents a unique set of characteristics that demand a comprehensive and in-depth approach to its handling and use. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of TFEA, grounded in scientific principles and field-proven best practices.

The Molecular Profile and Physicochemical Landscape of this compound

This compound, with the chemical formula C₄H₅F₃O₂, is a colorless liquid recognized for its utility as a solvent and a synthetic building block.[1][2] Its trifluoromethyl group imparts distinct properties that influence its behavior in chemical reactions and its safety considerations. A thorough understanding of its physical and chemical properties is the foundation of its safe and effective use.

| Property | Value | Source |

| CAS Number | 406-95-1 | [3] |

| Molecular Weight | 142.08 g/mol | [2] |

| Boiling Point | 78 °C / 172.4 °F | [3] |

| Flash Point | 11 °C / 51.8 °F | [3] |

| Specific Gravity | 1.258 g/cm³ | [3] |

| Appearance | Colorless liquid | [3] |

Deconstructing the Hazard Profile: A Multi-Faceted Approach

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical substances. For this compound, the primary hazards are its high flammability and its potential to cause skin and eye irritation.[4]

The Fire Triangle in the Context of TFEA

With a flash point of 11°C, this compound is classified as a highly flammable liquid.[3] This means that at temperatures at or above 11°C, it can release enough vapor to form an ignitable mixture with air. The implication for laboratory practice is that stringent control of ignition sources is not merely a recommendation but a critical necessity.

Experimental Workflow: Ignition Source Control

Caption: Workflow for preventing ignition of TFEA vapors.

Toxicological Profile: Navigating the Data Gaps

A comprehensive toxicological profile for this compound is not yet fully established, with many safety data sheets indicating that its toxicological properties have not been fully investigated.[3] Information regarding its carcinogenicity, mutagenicity, and reproductive toxicity is largely unavailable.[3][5]

However, it is crucial to consider the potential for in-vivo hydrolysis of the ester to form 2,2,2-Trifluoroethanol (TFE). TFE exhibits moderate acute toxicity and has been shown to have potential reproductive effects in animal studies.[6] While direct extrapolation is not scientifically rigorous, a conservative approach necessitates treating TFEA with a high degree of caution, assuming the potential for the formation of its more toxic alcohol analogue.

| Toxicological Endpoint | 2,2,2-Trifluoroethanol (Potential Metabolite) Data | Source |

| Oral LD50 (Rat) | 240 mg/kg | [6] |

| Inhalation LC50 (Rat) | 470 ppm/6H | [6] |

| Dermal LD50 (Rabbit) | 390 uL/kg | [6] |

| Reproductive Effects | Possible risk of impaired fertility | [6] |

A Proactive Approach to Safety: From Storage to Disposal

The safe handling of this compound hinges on a multi-layered strategy that encompasses proper storage, meticulous handling protocols, and a well-defined emergency response plan.

Storage: The First Line of Defense

Proper storage is fundamental to mitigating the risks associated with this flammable liquid.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]

-

Containers: Keep containers tightly closed to prevent the escape of flammable vapors.[2]

-

Segregation: Store separately from strong oxidizing agents, with which it is incompatible.[3]

Diagram: Hierarchy of Controls for TFEA Handling

Caption: Hierarchy of controls for mitigating exposure to TFEA.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a detailed experimental protocol is non-negotiable when working with this compound.

Protocol 1: Dispensing and Handling

-

Risk Assessment: Before commencing any work, conduct a thorough risk assessment, paying close attention to the quantity of TFEA being used and the potential for vapor accumulation.

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A flame-resistant lab coat.

-

-

Grounding and Bonding: When transferring large quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.

-

Spill Preparedness: Have a spill kit readily available that is appropriate for flammable organic solvents.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a clear and practiced response is crucial.

Protocol 2: Spill Response

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

-

Control Ignition Sources: If it is safe to do so, extinguish all nearby ignition sources.

-

Ventilate: Increase ventilation to the area by opening sashes on fume hoods.

-

Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with soap and water.

Protocol 3: First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Diagram: Emergency Response Workflow for a TFEA Spill

Caption: Step-by-step workflow for responding to a TFEA spill.

Reactivity and Decomposition: Understanding Chemical Stability

This compound is generally stable under normal conditions.[3] However, its reactivity is a key consideration in experimental design.

-

Incompatibilities: The primary incompatibility is with strong oxidizing agents, which can lead to vigorous reactions.[3]

-

Hazardous Decomposition Products: While some sources state that there are no hazardous decomposition products under normal use, combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][7] The formation of hydrogen fluoride is a significant concern due to its high toxicity and corrosivity.

Conclusion: A Culture of Safety and Scientific Rigor

This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is intrinsically linked to a comprehensive understanding of its safety profile and the implementation of rigorous safety protocols. By moving beyond a superficial reading of the SDS and embracing a culture of proactive safety, researchers can confidently and responsibly harness the potential of this versatile fluorinated ester. This guide serves as a foundational resource, but it is the continuous commitment to safety, education, and best practices that will ultimately ensure a safe and productive laboratory environment.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | 406-95-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C4H5F3O2 | CID 136256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

Understanding 2,2,2-Trifluoroethyl Acetate: A Chemist's Perspective

An In-Depth Technical Guide to the Handling and Storage of 2,2,2-Trifluoroethyl Acetate

This guide provides a comprehensive overview of the essential protocols for the safe handling and storage of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure procedural safety and maintain chemical integrity.

This compound (TFEA) is a fluorinated ester of significant interest in synthetic and medicinal chemistry. Its unique properties, imparted by the trifluoromethyl group, make it a valuable solvent and reagent. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the molecule's reactivity, stability, and biological interactions.[1][2] In drug development, the incorporation of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target receptors.[3][4]

Core Chemical and Physical Properties

A thorough understanding of TFEA's properties is fundamental to its safe handling. The following table summarizes its key characteristics:

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O₂ | [5] |

| Molecular Weight | 142.08 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | ~78 °C | [1] |

| Flash Point | 11 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| Vapor Pressure | 3.34 psi (at 20 °C) | [4] |

| Solubility | Soluble in many organic solvents. | |

| Autoignition Temperature | Not available | [7] |

Hazard Analysis and Risk Mitigation

This compound is classified as a highly flammable liquid and vapor.[5] Its low flash point indicates that it can ignite at ambient temperatures. The primary risks associated with TFEA are fire, inhalation of vapors, and contact with skin or eyes.

GHS Hazard Statements

-

H225: Highly flammable liquid and vapor.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

The causality behind these hazards lies in its high volatility and the potential for its vapors to form explosive mixtures with air.[7] Skin and eye irritation are common for organic solvents of this nature.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the required PPE for handling this compound:

Caption: Required Personal Protective Equipment for handling TFEA.

Experimental Workflow in a Ventilated Hood

All manipulations of this compound should be conducted within a certified chemical fume hood to control vapor exposure.

Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Gather all necessary equipment and reagents before introducing TFEA into the hood.

-

Don all required PPE as outlined in the diagram above.

-

-

Dispensing:

-

During Reaction:

-

Keep the container of TFEA tightly closed when not in use.

-

Never heat TFEA with an open flame. Use a heating mantle, water bath, or oil bath.[8]

-

-

Post-Experiment:

-

Tightly seal the primary container of TFEA.

-

Clean any spills within the fume hood immediately, following the spill response protocol.

-

Dispose of contaminated materials in a designated hazardous waste container.

-

Storage and Chemical Stability

The long-term stability of this compound is contingent on proper storage conditions. Its high volatility and flammability are the primary considerations.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Location | Store in a cool, dry, well-ventilated area.[7] | Minimizes vapor pressure buildup and reduces the risk of ignition. |

| Cabinet | Flammable liquids storage cabinet.[10] | Provides fire resistance and secondary containment. |

| Temperature | 2°C to 8°C (refrigerated).[10] | Reduces evaporation and maintains chemical stability. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Prevents potential reactions with atmospheric components. |

| Container | Tightly sealed, original container. | Prevents leakage and contamination. |

Chemical Incompatibility

Understanding and respecting chemical incompatibilities is crucial to prevent hazardous reactions.

Caption: Chemical incompatibilities of this compound.

The ester linkage in TFEA is susceptible to hydrolysis under both acidic and basic conditions.[11][12] Strong oxidizing agents can react violently with organic esters, posing a significant fire and explosion risk.

Emergency Procedures: A Self-Validating System

A robust emergency response plan is a critical component of laboratory safety.

Spill Response

The appropriate response to a spill depends on its size and location.

Protocol for a Minor Spill (<100 mL) inside a Fume Hood:

-

Alert Personnel: Inform others in the immediate area.

-

Containment: Use a spill kit with absorbent pads to contain the spill. For flammable liquids, pads with a vapor barrier are recommended.[13][14]

-

Absorption: Cover the spill with an appropriate absorbent material (e.g., vermiculite, sand). Avoid using combustible absorbents like paper towels.

-

Collection: Using spark-proof tools, collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[15]

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact emergency personnel.[16]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17] |

Applications in Drug Development

The trifluoroethyl moiety is a valuable component in medicinal and agricultural chemistry.[18] this compound and related compounds serve as important building blocks in the synthesis of complex fluorinated molecules.[2] The trifluoromethyl group can block metabolic degradation at specific sites in a drug molecule, thereby improving its pharmacokinetic profile.[4] Additionally, the use of fluorinated esters is prevalent in peptide synthesis.[19][20]

Conclusion

The safe and effective use of this compound in a research and development setting is predicated on a deep understanding of its chemical properties and associated hazards. By implementing the robust handling, storage, and emergency protocols detailed in this guide, scientists can mitigate risks and ensure the integrity of their work.

References

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H5F3O2 | CID 136256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]

- 11. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. westlab.com [westlab.com]

- 14. acs.org [acs.org]

- 15. ccny.cuny.edu [ccny.cuny.edu]

- 16. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 17. pharmacyjournal.org [pharmacyjournal.org]

- 18. This compound|High-Purity Reagent [benchchem.com]

- 19. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scharlabchina.com [scharlabchina.com]

An In-depth Technical Guide to the Toxicity of 2,2,2-Trifluoroethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl acetate (CAS 406-95-1) is a fluorinated ester with a range of applications in chemical synthesis and as a specialty solvent.[1][2] Its utility in the laboratory and industry necessitates a thorough understanding of its toxicological profile to ensure safe handling and to anticipate its potential biological effects in various applications, including drug development. This guide provides a comprehensive overview of the current state of knowledge regarding the toxicity of this compound. Due to a notable lack of direct toxicological studies on this specific ester, this document adopts a scientifically grounded approach by also examining the toxicity of its postulated primary metabolite, 2,2,2-trifluoroethanol (TFE).

Physicochemical Properties

A foundational aspect of toxicological assessment is the understanding of a substance's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O₂ | [3] |

| Molecular Weight | 142.08 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 78 °C / 172.4 °F | [4] |

| Flash Point | 11 °C / 51.8 °F | [4] |

| Specific Gravity | 1.258 g/cm³ | [4] |

| CAS Number | 406-95-1 | [3] |

Note: The highly flammable nature of this compound is a primary hazard identified in safety data sheets, with a low flash point indicating a significant fire risk.[3][4]

Postulated Metabolism: Hydrolysis to 2,2,2-Trifluoroethanol

Caption: Postulated metabolic pathway of this compound.

Given the likelihood of this metabolic conversion, a comprehensive toxicological assessment of this compound must consider the well-documented toxicity of TFE.

Toxicological Profile of the Postulated Metabolite: 2,2,2-Trifluoroethanol (TFE)

The toxicity of TFE has been more extensively studied, largely in the context of its role as a metabolite of certain anesthetic agents.[7]

Acute Toxicity of TFE

| Species | Route | Value | Source |

| Rat | Oral LD50 | 210 mg/kg | |

| Rat | Inhalation LC50 (6-hr) | 470-640 ppm | |

| Rabbit | Dermal LD50 | 1670 mg/kg |

Organ-Specific Toxicity of TFE

Testicular Toxicity: A significant and well-documented adverse effect of TFE exposure is testicular toxicity. Inhalation studies in rats have demonstrated that exposure to TFE can lead to decreased testicular weight and hypospermatogenesis, characterized by damage to spermatocytes, spermatogonia, and Sertoli cells. These effects were observed at exposure levels of 50 ppm and above in a 4-week study, with a No-Observed-Adverse-Effect-Level (NOAEL) of 10 ppm.

Hepatotoxicity: Studies in aged rats have shown that repeated exposure to TFE can induce severe degenerative changes in hepatocytes, including the formation of preneoplastic nodules.[8]

Ocular Toxicity: TFE is a severe eye irritant.[9] Studies in rabbits have shown that direct application can cause marked conjunctivitis, ulcerative keratitis, and edema of the iris.[9]

Metabolism and Mechanism of TFE Toxicity

The toxicity of TFE is understood to be a consequence of its further metabolism.[7] TFE is oxidized by cytochrome P450 enzymes to trifluoroacetaldehyde, which is then further oxidized to trifluoroacetic acid.[7][10]

Direct Toxicological Data on this compound

Direct and comprehensive toxicological data for this compound are sparse. The available information is primarily from safety data sheets and hazard classification databases.

Acute Toxicity

Quantitative data for acute toxicity (LD50/LC50) for this compound (CAS 406-95-1) are not consistently reported in publicly available literature or safety data sheets.[4] General symptoms of overexposure via inhalation may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Skin and Eye Irritation

This compound is classified as a substance that may cause skin and eye irritation.[3] Standard first-aid measures recommend immediate and thorough rinsing with water upon contact.[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of available data regarding the genotoxic, carcinogenic, and reproductive and developmental toxicity of this compound. No standard Ames tests, chromosomal aberration assays, or long-term carcinogenicity bioassays have been found in the public domain for this compound. Similarly, specific studies on its effects on fertility and embryonic development are not available.

Data Gaps and Recommendations for Future Research

The current toxicological profile of this compound is incomplete. To address this, the following studies are recommended:

-

In Vitro Metabolism Studies: To confirm the hypothesized hydrolysis of this compound to TFE, in vitro studies using rat or human liver microsomes or purified carboxylesterases should be conducted.

-

Acute Toxicity Testing: Standard acute oral, dermal, and inhalation toxicity studies according to OECD guidelines are necessary to establish the LD50 and LC50 values.

-

Genotoxicity Assays: A battery of in vitro genotoxicity tests, including an Ames test for bacterial reverse mutation and a chromosomal aberration test in mammalian cells, should be performed.

-

Reproductive and Developmental Toxicity Screening: An OECD 421 or 422 screening study would provide initial data on the potential for reproductive and developmental effects.

Experimental Protocols

For researchers planning to investigate the toxicity of this compound, adherence to standardized protocols is crucial for data reliability and regulatory acceptance.

In Vitro Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Caption: Experimental workflow for the Ames test.

Methodology:

-

Strain Selection: Utilize a set of Salmonella typhimurium strains with different mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Dose Selection: Use a range of concentrations of this compound, including a preliminary cytotoxicity assay to determine the appropriate dose range.

-

Controls: Include negative (solvent) and positive controls (known mutagens) for each strain and condition.

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Caption: Experimental workflow for the chromosomal aberration test.

Methodology:

-

Cell System: Use a validated mammalian cell line or primary cell cultures.

-

Exposure Conditions: Treat cells with at least three analyzable concentrations of the test substance for a short and a long duration, with and without S9 metabolic activation.

-

Metaphase Analysis: Arrest cells in metaphase, harvest, and prepare slides for microscopic examination.

-

Scoring: Analyze a sufficient number of metaphase spreads for structural chromosomal aberrations (e.g., breaks, exchanges).

-

Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that observed aberrations are not a secondary consequence of high toxicity.

Conclusion

The available toxicological data for this compound are insufficient to perform a comprehensive hazard and risk assessment. The primary known hazard is its high flammability. Based on the principles of metabolic pathways for esters, it is reasonable to hypothesize that this compound is hydrolyzed in vivo to 2,2,2-trifluoroethanol (TFE) and acetic acid. The known toxicity of TFE, particularly its testicular and ocular toxicity, should be considered as a potential concern for exposure to the parent ester. However, this remains a postulation until confirmed by experimental data. Further research, as outlined in this guide, is essential to definitively characterize the toxicological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective hydrolysis of (R,S)-naproxen 2,2,2-trifluoroethy ester in water-saturated solvents via lipases from Carica pentagona heilborn and Carica papaya - Agritrop [agritrop.cirad.fr]

- 3. This compound | C4H5F3O2 | CID 136256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of 2,2,2-Trifluoroethyl Acetate in Organic Solvents

Executive Summary

2,2,2-Trifluoroethyl acetate (TFEA) is a partially fluorinated ester gaining prominence in pharmaceutical and materials science for its unique solvent properties and as a synthetic intermediate. Its distinct physicochemical characteristics, driven by the electron-withdrawing trifluoromethyl group, impart a specific solubility profile that is critical for its effective application. This guide provides a comprehensive overview of TFEA's solubility in a range of common organic solvents. We delve into the molecular principles governing its solubility, present a consolidated solubility profile based on empirical data and established chemical theory, and provide a detailed experimental protocol for researchers to validate solubility in their own systems. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of processes involving TFEA.

Introduction to this compound (TFEA)

This compound (CAS 406-95-1) is a colorless liquid with the molecular formula C₄H₅F₃O₂.[1] The incorporation of a trifluoromethyl group adjacent to the ester's alcohol moiety dramatically alters its properties compared to its non-fluorinated analog, ethyl acetate. This modification reduces the molecule's basicity and enhances its polarity and electrophilicity, making it a unique solvent and reagent.